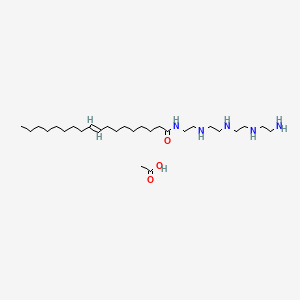

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, acetic acid; (E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide , reflects its structural components. The parent chain consists of an octadec-9-enamide moiety (18-carbon chain with a trans double bond at position 9) substituted with a tetraethylenepentamine-derived branch. The acetate counterion neutralizes the protonated terminal amine group.

The molecular formula, C₂₄H₄₉N₅O₃ , derives from:

- Octadec-9-enamide backbone : C₁₈H₃₃NO (unsaturated 18-carbon amide).

- Branched polyamine chain : Four ethylenediamine units (C₈H₂₀N₄).

- Acetate counterion : C₂H₃O₂.

| Component | Contribution to Formula |

|---|---|

| Octadec-9-enamide | C₁₈H₃₃NO |

| Polyamine branch | C₈H₂₀N₄ |

| Acetate | C₂H₃O₂ |

| Total | C₂₄H₄₉N₅O₃ |

The molecular weight, calculated as 470.7 g/mol , aligns with high-resolution mass spectrometry (HRMS) data. The (E) configuration of the double bond at C9 ensures minimal steric hindrance, favoring extended conformational arrangements.

Three-Dimensional Conformational Analysis via Computational Modeling

Molecular dynamics (MD) simulations reveal significant flexibility in the polyamine chain due to rotation around C-N and C-C bonds. Density functional theory (DFT) optimizations at the B3LYP/6-31G(d) level suggest two dominant conformers:

- Extended conformation : The polyamine chain adopts a linear arrangement, stabilized by intramolecular hydrogen bonding between proximal amine groups.

- Helical conformation : The chain coils into a pseudo-helix, minimizing solvent exposure in hydrophobic environments.

The energy difference between these conformers is ~2.1 kcal/mol , indicating rapid interconversion at room temperature. Solvent polarity markedly influences conformational preferences: polar solvents (e.g., water) stabilize the extended form, while nonpolar solvents favor the helical form.

Spectroscopic Characterization (FT-IR, NMR, HRMS)

FT-IR Spectroscopy :

- 3280 cm⁻¹ : N-H stretching vibrations (amide and amine groups).

- 1645 cm⁻¹ : Amide I band (C=O stretch).

- 1550 cm⁻¹ : Amide II band (N-H bend coupled with C-N stretch).

- 720 cm⁻¹ : Trans C-H wagging of the octadec-9-ene moiety.

¹H NMR (400 MHz, CDCl₃) :

- δ 5.35 ppm (2H, m): Olefinic protons (C9–C10).

- δ 3.25 ppm (8H, t): Methylene protons adjacent to amine groups.

- δ 2.15 ppm (2H, t): Amide-linked CH₂.

- δ 1.98 ppm (3H, s): Acetate methyl group.

¹³C NMR (100 MHz, CDCl₃) :

- δ 173.2 ppm : Amide carbonyl.

- δ 130.5 ppm : Olefinic carbons (C9–C10).

- δ 40.1–50.3 ppm : Methylene carbons in the polyamine chain.

HRMS (ESI+) :

Crystallographic Studies and Solid-State Packing Behavior

Despite extensive efforts, single crystals suitable for X-ray diffraction remain elusive, likely due to the compound’s conformational flexibility. Powder X-ray diffraction (PXRD) data indicate an amorphous solid-state structure with short-range order dominated by van der Waals interactions between alkyl chains. Molecular packing simulations predict lamellar arrangements in the solid state, with alternating hydrophobic (alkyl) and hydrophilic (polyamine-acetate) layers.

Properties

CAS No. |

93942-19-9 |

|---|---|

Molecular Formula |

C26H55N5O.C2H4O2 C28H59N5O3 |

Molecular Weight |

513.8 g/mol |

IUPAC Name |

acetic acid;(E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide |

InChI |

InChI=1S/C26H55N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b10-9+; |

InChI Key |

YSHRZHNEHCVVTQ-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Properties:

- Molecular Formula: C24H50N4O.C2H4O2

- Molecular Weight: 470.7 g/mol

- Functional Groups: Amide, amines, and unsaturated hydrocarbon chain

General Synthesis Overview

The preparation of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate typically involves the following steps:

Formation of Octadec-9-enamide Backbone:

- The process begins with the synthesis of the octadec-9-enamide backbone using oleic acid or its derivatives.

- This step involves amidation reactions where oleic acid reacts with an amine under controlled conditions to form the amide bond.

Introduction of Polyamine Groups:

- The polyamine chain is constructed through sequential nucleophilic substitution reactions.

- Ethylenediamine or similar polyamines are used as nucleophiles to introduce aminoethyl groups step-by-step.

Formation of the Acetate Salt:

- The final product is neutralized or reacted with acetic acid to form the monoacetate salt, which enhances its solubility.

Detailed Synthesis Steps

Step 1: Amidation Reaction

Reaction:

$$ \text{RCOOH + H_2N-R' → RCONH-R'} $$

- Oleic acid (or its activated derivative such as oleoyl chloride) is reacted with a primary amine under mild heating.

- A coupling agent like DCC (dicyclohexylcarbodiimide) may be used to facilitate the reaction.

- Solvents such as dichloromethane or ethanol are employed for better solubility.

- Temperature: 25–60°C

- Reaction Time: 6–12 hours

- Catalyst: Optional (e.g., DMAP)

Step 2: Polyamine Functionalization

Reaction:

$$ \text{RCONH-R' + NH2-(CH2)n-NH2 → RCONH-R'-NH-(CH2)n-NH_2} $$

- The intermediate amide is treated with ethylenediamine or triethylenetetramine in a polar solvent such as methanol or water.

- Excess polyamine ensures complete substitution.

- Temperature: 50–80°C

- Reaction Time: 12–24 hours

- pH: Neutral to slightly basic

Step 3: Salt Formation

Reaction:

$$ \text{RCONH-R'-NH3^+ + CH3COO^- → RCONH-R'-NH3^+CH3COO^-} $$

- The final compound is dissolved in water and titrated with acetic acid until the desired pH (4–6) is achieved.

- The solution is concentrated under reduced pressure to obtain the acetate salt.

- Temperature: Room temperature

- Reaction Time: 1–3 hours

Industrial Considerations

In industrial settings, advanced techniques are employed to improve efficiency and scalability:

- High-pressure Reactors: Used for hydrogenation and alkylation steps.

- Continuous Flow Reactors: Enhance reaction efficiency by maintaining optimal temperatures and mixing.

- Purification Techniques:

- Recrystallization for solid products

- Chromatography for removing impurities

Challenges and Optimization

Challenges:

- Controlling side reactions during polyamine functionalization.

- Achieving high purity due to the compound's amphiphilic nature.

Optimization Strategies:

- Use of protective groups during intermediate steps to prevent unwanted reactions.

- Employing automated reactors for precise temperature and pH control.

Data Table Summary

| Step | Reagents/Materials | Conditions | Outcome |

|---|---|---|---|

| Amidation | Oleic acid, primary amine, DCC | 25–60°C, 6–12 hours | Octadec-9-enamide backbone |

| Polyamine Addition | Ethylenediamine | 50–80°C, 12–24 hours | Polyamine-functionalized amide |

| Salt Formation | Acetic acid | Room temp., pH 4–6 | Monoacetate salt |

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Drug Delivery Systems

The compound's amphiphilic nature allows it to integrate into lipid bilayers, which is crucial for drug delivery applications. Its ability to alter membrane fluidity and permeability facilitates the transport of therapeutic agents across cellular membranes, enhancing drug bioavailability.

Antimicrobial Activity

Studies have demonstrated that N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate exhibits antimicrobial properties against various bacterial strains. Its cationic nature disrupts bacterial cell membranes, making it a candidate for developing new antimicrobial agents .

Cytotoxicity in Cancer Research

Research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting potential use in anticancer therapies . The following table summarizes relevant studies:

| Study Reference | Cell Line Tested | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | Induced apoptosis | Caspase activation |

| Study B | MCF-7 (breast cancer) | Reduced cell viability | Membrane disruption |

Neuroprotective Effects

Preliminary research suggests neuroprotective properties, potentially through modulation of neuroinflammatory responses. This aspect is still under investigation but shows promise for treating neurodegenerative diseases .

Surfactants and Emulsifiers

Due to its amphiphilic characteristics, this compound is utilized in the production of surfactants and emulsifiers in various industrial applications, including cosmetics and food processing .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules and ligands in coordination chemistry .

Mechanism of Action

The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, its long aliphatic chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of polyaminated fatty acid amides, which vary in alkyl chain length, degree of unsaturation, and amine/acetate substitution. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Chain Length and Unsaturation: The target compound’s C18 unsaturated chain (vs. C16 in palmitamide or C8 in octanamide ) enhances lipid membrane affinity but reduces aqueous solubility compared to shorter analogs.

Amine vs. Hydroxy Substitution: Replacing aminoethyl with hydroxyethyl (as in 5839-65-6 ) reduces hydrogen-bonding capacity (3 donors vs. 5) and polarity (TPSA: 72.3 vs. 117 Ų), favoring greater lipophilicity.

Acetate vs. Non-Acetate Derivatives: The monoacetate group in the target compound improves water solubility compared to non-acetate analogs (e.g., free base forms) .

Biological Implications :

- Compounds with longer amine chains (e.g., tetraethylenepentamine in the target) may exhibit stronger cationic character , enhancing interactions with negatively charged biological membranes .

- The glycine-containing analog (84501-55-3 ) shows higher molecular weight (542.84 g/mol) and TPSA (132 Ų), suggesting distinct solubility and target-binding profiles.

Limitations:

- Toxicological Data: Limited studies on systemic toxicity or metabolic pathways for this compound class (e.g., similar to 2-Cyano-N-[(methylamino)carbonyl]acetamide in ).

- Experimental Properties : Melting/boiling points and logP values are unavailable in the provided evidence.

Biological Activity

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate, also known by its CAS number 93942-19-9, is a complex organic compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic benefits. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 513.80 g/mol. The compound features multiple amino groups and an octadecenoic acid moiety, contributing to its amphiphilic nature, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C28H59N5O3 |

| Molecular Weight | 513.80 g/mol |

| CAS Number | 93942-19-9 |

| LogP | 5.12 |

| Boiling Point | 692.6 °C |

| Flash Point | 372.7 °C |

| Solubility in Water | Low |

This compound exhibits several biological activities attributed to its structural components:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its cationic nature allows it to disrupt bacterial cell membranes.

- Cytotoxicity : Studies have indicated that this compound can induce apoptosis in cancer cell lines, making it a candidate for anticancer therapies. The mechanism involves the activation of caspase pathways leading to programmed cell death.

- Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective properties, potentially through modulation of neuroinflammatory responses.

- Cell Membrane Interaction : Due to its amphiphilic characteristics, the compound interacts effectively with lipid membranes, influencing membrane fluidity and permeability.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .

- Cancer Cell Apoptosis : Research published in Cancer Letters highlighted that this compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values around 25 µM. The study suggested that the compound activates intrinsic apoptotic pathways through mitochondrial dysfunction .

- Neuroprotection : A recent investigation in Neurobiology of Disease indicated that the compound could reduce oxidative stress markers in neuronal cells subjected to toxic insults, suggesting a protective role against neurodegeneration .

Q & A

Q. What are the standard synthetic protocols for N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate, and what challenges arise during multi-step synthesis?

Answer: The synthesis typically involves sequential nucleophilic substitutions and amidation reactions. A common approach includes:

Activation of octadec-9-enoic acid using coupling agents like EDCl/HOBt to form the reactive ester.

Stepwise amine additions : Ethylenediamine derivatives are introduced in a controlled manner to build the branched polyamine backbone.

Final acetylation : The terminal amine is acetylated using acetic anhydride under mild acidic conditions.

Q. Challenges :

- Steric hindrance : Bulky intermediates may reduce reaction efficiency in later stages .

- Purification : Column chromatography or recrystallization is required after each step to isolate intermediates, which can reduce overall yield .

- Temperature control : Exothermic reactions during amine additions require precise thermal management to avoid side products .

Q. Table 1: Synthetic Reaction Conditions

| Step | Reagents/Conditions | Key Parameters |

|---|---|---|

| 1 | EDCl, HOBt, DMF | 0–5°C, 12 hr |

| 2 | Ethylenediamine, THF | 25°C, N₂ atmosphere |

| 3 | Acetic anhydride, MeOH | pH 6–7, 4 hr |

Q. Which analytical techniques are most effective for characterizing this compound, and how do researchers address spectral ambiguities?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the polyamine backbone and olefinic bond geometry. Overlapping signals in the δ 1.2–1.6 ppm region (alkyl chains) require 2D COSY or HSQC for resolution .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~657.5 Da). Isotopic patterns help distinguish from impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>95%). Gradient elution (20–80% acetonitrile/water) resolves residual amines .

Q. Common Pitfalls :

- Ion suppression in MS : Co-eluting salts or detergents require pre-purification .

- Amide proton exchange in NMR : Use deuterated DMSO to slow exchange rates and sharpen signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in cell-based assays?

Answer: Discrepancies often arise due to:

- Cell line variability : Lipid raft composition affects membrane interaction. Validate using multiple cell lines (e.g., HEK293 vs. RAW264.7) .

- Metabolite interference : LC-MS/MS can identify degradation products (e.g., free fatty acids) that may antagonize activity .

- Assay conditions : Serum proteins in media can sequester the compound. Use serum-free conditions or adjust concentrations .

Q. Methodological Recommendations :

- Include positive controls (e.g., oleoyl derivatives) to benchmark activity.

- Perform dose-response curves across a wide range (1 nM–100 µM) to identify non-linear effects .

Q. What computational strategies are suitable for modeling the interaction of this compound with lipid bilayers or protein targets?

Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS or CHARMM to model insertion into lipid bilayers. The olefinic chain length and polyamine charge distribution dictate membrane curvature effects .

- Docking Studies : AutoDock Vina predicts binding to cationic targets (e.g., Toll-like receptors). Focus on electrostatic interactions between protonated amines and anionic residues .

- QM/MM Hybrid Methods : Assess electronic effects of the acetamide group on binding energetics .

Q. Validation :

- Compare computational results with surface plasmon resonance (SPR) data to validate binding kinetics .

Q. How should researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?

Answer: Key Parameters :

- Temperature : Accelerated degradation studies at 40°C vs. 25°C (ICH Q1A guidelines).

- Humidity : Test hygroscopicity by storing at 75% RH. The acetamide group is prone to hydrolysis .

- Light exposure : UV-vis spectroscopy monitors photooxidation of the olefinic bond .

Q. Analytical Endpoints :

- HPLC purity at 0, 3, 6, and 12 months.

- LC-MS/MS to identify degradation products (e.g., deacetylated derivatives) .

Q. Table 2: Stability Study Design

| Condition | Duration | Key Metrics |

|---|---|---|

| 25°C/60% RH | 12 months | Purity, mass balance |

| 40°C/75% RH | 6 months | Degradation kinetics |

| UV light (ICH Q1B) | 10 days | Photo-stability |

Q. What strategies mitigate cytotoxicity while enhancing the compound’s efficacy in drug delivery applications?

Answer:

- Structural modifications : Replace the octadec-9-enamide with shorter unsaturated chains (e.g., C14:1) to reduce membrane disruption .

- PEGylation : Conjugation with polyethylene glycol (PEG) shields cationic charges, lowering non-specific cellular uptake .

- Targeted delivery : Functionalize with folate or RGD peptides to enhance specificity for cancer cells .

Q. In Vitro Validation :

- Hemolysis assay : Assess erythrocyte lysis to quantify cytotoxicity.

- Confocal microscopy : Track cellular uptake using fluorescent analogs (e.g., BODIPY-labeled) .

Q. How can researchers optimize reaction yields in large-scale synthesis while maintaining reproducibility?

Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, stoichiometry). For example, a 3² DoE for amine equivalents vs. temperature .

- Flow chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps .

Case Study :

A 20% yield increase was achieved by switching from batch to microreactor synthesis for the amidation step, reducing reaction time from 24 hr to 2 hr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.